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For Immediate Release

Palo Alto, CA — November 10, 2025 — This technical guide provides an in-depth analysis of the
reasons leading to the withdrawal of the antianginal drug Prenylamine from the market in
1988. The primary driver for this regulatory action was the growing body of evidence linking the
drug to significant cardiotoxic effects, namely the prolongation of the QT interval on the
electrocardiogram (ECG) and the induction of a life-threatening ventricular tachyarrhythmia
known as Torsades de Pointes (TdP). This document, intended for researchers, scientists, and
drug development professionals, details the electrophysiological mechanisms, summarizes the
key experimental findings, and presents the clinical data that underpinned this critical drug
safety decision.

Executive Summary

Prenylamine, a calcium channel blocker of the amphetamine chemical class, was introduced
in the 1960s for the treatment of angina pectoris. However, by the late 1980s, numerous
reports of serious cardiac adverse events prompted its removal from markets in Canada, the
United States, and the United Kingdom in 1988. The withdrawal of Prenylamine was a
landmark event that highlighted the importance of assessing the proarrhythmic potential of new
chemical entities and contributed to the establishment of more stringent regulatory guidelines
for cardiac safety testing. The core of Prenylamine's cardiotoxicity lies in its potent blockade of
the human Ether-a-go-go-Related Gene (hERG) potassium channel, a critical component of
cardiac repolarization.
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Electrophysiological Basis of Prenylamine's
Proarrhythmic Effects

The arrhythmogenic properties of Prenylamine are primarily attributed to its effects on multiple
cardiac ion channels, which collectively disrupt the normal electrophysiological balance of the
cardiomyocyte.

Inhibition of the Rapidly Activating Delayed Rectifier
Potassium Current (IKr)

The most significant proarrhythmic mechanism of Prenylamine is its potent inhibition of the
rapid component of the delayed rectifier potassium current (IKr), which is encoded by the
hERG gene. This current plays a crucial role in the repolarization phase (Phase 3) of the
cardiac action potential. By blocking the hERG channel, Prenylamine delays the efflux of
potassium ions from the cardiomyocyte, thereby prolonging the action potential duration (APD)
and, consequently, the QT interval on the surface ECG.

An in-vitro study utilizing whole-cell patch-clamp experiments in HEK-293 cells stably
transfected with hERG cDNA determined the half-maximal inhibitory concentration (IC50) of
Prenylamine for the potassium current (IKr) to be 65 nM[1]. This high potency for hERG
channel blockade is a key determinant of its clinical risk.

Effects on Other lon Channels

In addition to its potent IKr blockade, Prenylamine also affects other cardiac ion channels,
albeit with lower potency. These interactions can further modulate its overall
electrophysiological profile.

o L-type Calcium Current (ICaL): As a calcium channel blocker, Prenylamine inhibits the influx
of calcium ions during the plateau phase (Phase 2) of the action potential. One study in
ventricular myocytes found an IC50 of 1.24 yM for the inhibition of the L-type calcium
current[1]. This effect would be expected to shorten the action potential duration,
counteracting the effect of IKr block. However, the significantly higher potency for hERG
channel inhibition suggests that the IKr blocking effect predominates at clinically relevant
concentrations.
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e Sodium Current (INa): Prenylamine has also been shown to inhibit the cardiac sodium
current. A study using whole-cell patch-clamp experiments in HEK-293 cells stably
transfected with hNaV1.5 cDNA reported an IC50 of 2520 nM (2.52 uM)[1]. Blockade of the
sodium current can affect cardiac conduction and may also contribute to arrhythmogenesis
under certain conditions.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical
studies on Prenylamine's cardiotoxic effects.

Parameter Value Cell Line/System Reference
IC50 for IKr (hERG) HEK-293 cells with
65 nM [1]
Block hERG cDNA
IC50 for ICaL Block 1.24 uM Ventricular myocyte [1]

HEK-293 cells with
IC50 for INa Block 2.52 uM [1]
hNaV1.5 cDNA

Table 1: In Vitro
Inhibitory
Concentrations of
Prenylamine on

Cardiac lon Channels

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1679080?utm_src=pdf-body
https://www.medchemexpress.com/prenylamine.html
https://www.benchchem.com/product/b1679080?utm_src=pdf-body
https://www.medchemexpress.com/prenylamine.html
https://www.medchemexpress.com/prenylamine.html
https://www.medchemexpress.com/prenylamine.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Study Population Number of Patients Key Findings Reference

Significant

) ) ) prolongation of the QT
Patients with Angina _
) 29 interval after one [2]
Pectoris )
week of treatment with

180 mg daily.

Episodes of Torsades
de Pointes; 5 of the 7
Case Series 7 patients were female. [3]
QT intervals ranged
from 0.52 to 0.64 s.

Table 2: Summary of
Clinical Findings on

Prenylamine-Induced
QT Prolongation and

Torsades de Pointes

Experimental Protocols

While detailed, step-by-step protocols from the original studies conducted in the 1980s are not
readily available in the public domain, the methodologies can be inferred from the descriptions
in the publications and standard electrophysiological techniques of the era.

Whole-Cell Patch-Clamp Electrophysiology for lon
Channel Inhibition

The determination of IC50 values for Prenylamine's effects on IKr, ICaL, and INa would have
been conducted using the whole-cell patch-clamp technique.

Objective: To measure the inhibitory effect of increasing concentrations of Prenylamine on
specific ion channel currents.

Methodology:

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/7267475/
https://pubmed.ncbi.nlm.nih.gov/6850685/
https://www.benchchem.com/product/b1679080?utm_src=pdf-body
https://www.benchchem.com/product/b1679080?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Cell Preparation: Human Embryonic Kidney (HEK-293) cells stably transfected with the
cDNA for the desired ion channel (hERG for IKr, hNaV1.5 for INa) or isolated primary
cardiomyocytes (for ICaL) would be cultured on glass coverslips.

o Recording Setup: The coverslips would be placed in a recording chamber on the stage of an
inverted microscope and superfused with an extracellular solution. A glass micropipette with
a tip diameter of ~1-2 um, filled with an intracellular solution, would be brought into contact
with a single cell.

o Giga-seal Formation: Gentle suction would be applied to form a high-resistance "giga-seal”
between the pipette tip and the cell membrane.

* Whole-Cell Configuration: A brief pulse of suction would be applied to rupture the cell
membrane under the pipette tip, establishing electrical and diffusive access to the cell's
interior.

» Voltage Clamp: The membrane potential would be held at a specific holding potential (e.g.,
-80 mV) using a patch-clamp amplifier.

o Current Elicitation: A series of voltage steps (voltage-clamp protocol) would be applied to
elicit the specific ion current of interest. For example, to elicit IKr, the cell would be
depolarized to a positive potential (e.g., +20 mV) to activate the channels, followed by a
repolarizing step to a more negative potential (e.g., -50 mV) to record the characteristic "tail"
current.

» Drug Application: Increasing concentrations of Prenylamine would be applied to the cell via
the superfusion system.

» Data Analysis: The peak current amplitude in the presence of each drug concentration would
be measured and compared to the control (drug-free) current. The IC50 value would be
calculated by fitting the concentration-response data to the Hill equation.

Clinical Assessment of QT Interval Prolongation

The clinical study on 29 patients with angina pectoris would have followed a prospective
design.
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Objective: To assess the effect of Prenylamine treatment on the QT interval in a clinical

setting.
Methodology:

» Patient Recruitment: A cohort of patients with a diagnosis of angina pectoris would be
enrolled.

o Baseline ECG: A standard 12-lead ECG would be recorded from each patient before the
initiation of Prenylamine treatment to establish a baseline QT interval.

o Treatment: Patients would be administered a daily dose of Prenylamine (e.g., 180 mg).

e Follow-up ECGs: ECGs would be recorded at regular intervals during the treatment period
(e.g., after one week, and then periodically for up to 6 months).

e QT Interval Measurement: The QT interval would be measured from the ECG recordings. To
account for variations in heart rate, the QT interval would be corrected (QTc) using a
standard formula, most likely Bazett's formula at the time.

» Data Analysis: The change in QTc from baseline would be calculated for each patient at each
time point. Statistical analysis would be performed to determine if the observed prolongation
was statistically significant.

Visualization of Pathophysiological Mechanisms

The following diagrams illustrate the key signaling pathways and logical relationships involved
in Prenylamine's cardiotoxicity.
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Figure 1. Mechanism of Prenylamine-induced cardiotoxicity.
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Figure 2: Workflow from experimental findings to market withdrawal.

Conclusion

The withdrawal of Prenylamine from the market in 1988 was a direct consequence of its

demonstrated proarrhythmic potential, which was not fully appreciated during its initial clinical
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development. The primary mechanism of this cardiotoxicity is the potent blockade of the hERG
potassium channel, leading to a delay in cardiac repolarization, prolongation of the QT interval,
and an increased risk of the life-threatening arrhythmia, Torsades de Pointes. The case of
Prenylamine serves as a critical lesson in drug safety and has significantly influenced the
evolution of regulatory requirements for the cardiovascular safety assessment of all new drug
candidates. A thorough understanding of a drug's effects on cardiac ion channels, particularly
the hERG channel, is now a cornerstone of modern drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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